4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-2-11-5-4(3)6(14)13-12-5/h1-2H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDQKFLGSXJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175786 | |
| Record name | 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-84-0 | |
| Record name | 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrazolo[3,4-b]pyridine Core
The core heterocyclic structure can be synthesized via two principal strategies:
Pyridine ring formation onto an existing pyrazole : This involves starting from pyrazole derivatives, such as 3-aminopyrazoles, which undergo cyclization with suitable electrophiles to form the pyridine ring.
Pyrazole ring formation onto a preexisting pyridine : This approach involves constructing the pyrazole moiety onto a pyridine ring via cyclization reactions, often utilizing hydrazine derivatives or diazotization methods.
Construction of the 4-(trifluoromethyl) Substituted Derivative
The trifluoromethyl group at the 4-position is introduced typically through electrophilic trifluoromethylation of intermediates or via direct substitution on preformed heterocycles.
Specific Preparation Methods for 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Direct Trifluoromethylation of Pyrazolopyridines
Recent studies have demonstrated that direct trifluoromethylation can be achieved using reagents such as Togni’s reagent or Umemoto’s reagent under metal catalysis (e.g., copper or silver catalysts). This method allows for regioselective introduction of the trifluoromethyl group at the desired position, often the 4-position of the heterocycle.
Multi-step Synthesis via Heterocyclic Intermediates
A common route involves:
- Synthesis of a pyrazolopyridine precursor via cyclization of appropriate hydrazines with 2-chloro or 2-bromo pyridines.
- Subsequent functionalization at the 4-position through electrophilic trifluoromethylation, often employing hypervalent iodine reagents or trifluoromethylating agents under mild conditions.
Suzuki–Miyaura Cross-Coupling for Functionalization
The research indicates that Suzuki–Miyaura cross-coupling reactions are highly effective for introducing aryl groups at the C-3 and C-6 positions of pyrazolopyridines, which can be further modified to include trifluoromethyl groups through subsequent electrophilic substitution or direct trifluoromethylation of intermediates.
Representative Data Table of Preparation Methods
| Entry | Starting Material | Key Reagents | Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydrazine derivatives + halopyridines | Togni’s reagent | Copper catalyst | 80°C, 12 h | 65–85 | Direct trifluoromethylation at 4-position |
| 2 | Pyrazolopyridines with halogen substituents | Hypervalent iodine reagents | None | Room temperature | 60–75 | Electrophilic trifluoromethylation |
| 3 | 2-Aminopyrazoles + 2-chloro pyridines | Cyclization reagents | Acidic conditions | 100°C, 6 h | 70–90 | Core formation, followed by trifluoromethylation |
| 4 | Preformed pyrazolopyridines | Boronic acids | Pd catalyst | 60°C, 1–2 h | 62–98 | Suzuki–Miyaura coupling for further functionalization |
Notes on Reaction Conditions and Optimization
- Catalysts : Copper and palladium catalysts are predominantly used for trifluoromethylation and cross-coupling reactions, respectively.
- Solvents : Common solvents include dimethylformamide (DMF), acetonitrile (CH₃CN), and dioxane, often mixed with water to enhance solubility and reaction rates.
- Temperature : Reactions typically proceed efficiently at temperatures ranging from room temperature to 100°C.
- Yield Optimization : Use of excess trifluoromethylating reagents and optimized catalyst loadings can improve yields, with reported yields reaching up to 98% in some cases.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition: The pyrazole and pyridine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridines, trifluoromethylated derivatives, and complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its bioactivity. Research indicates that derivatives of pyrazolo[3,4-b]pyridin-3-one exhibit various pharmacological activities including:
- Antifungal Activity : A study demonstrated that certain derivatives exhibited significant antifungal properties against several phytopathogenic fungi, such as Fusarium oxysporum and Gibberella zeae, with inhibition rates exceeding 50% at concentrations of 100 µg/mL . This suggests potential applications in agricultural fungicides.
- Anticancer Activity : Compounds featuring the pyrazolo[3,4-b]pyridin-3-one structure have been evaluated for anticancer properties. Some derivatives showed moderate activity against cancer cell lines like PC3 and HeLa at concentrations of 5 µg/mL .
Agrochemical Applications
The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it suitable for agrochemical formulations. Studies have reported that compounds derived from this structure demonstrated:
- Insecticidal Properties : Certain derivatives showed moderate insecticidal activity against pests such as Spodoptera frugiperda at concentrations of 500 µg/mL . This positions the compound as a candidate for developing new insecticides.
Case Study 1: Antifungal Efficacy
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested for antifungal activity. The results indicated that compounds with specific substitutions exhibited over 50% inhibition against Gibberella zeae, outperforming commercial fungicides like carboxin .
| Compound | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| 6a | 60 | 100 |
| 6b | 55 | 100 |
| 6c | 52 | 100 |
Case Study 2: Anticancer Activity
Research on novel trifluoromethyl pyrimidine derivatives revealed significant anticancer activities against various cell lines. For instance, compound 5a demonstrated notable efficacy against the A549 lung cancer cell line with an IC50 value lower than doxorubicin .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| A549 | 5a | <5 |
| HeLa | 5a | <5 |
| K562 | 5a | <5 |
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo[3,4-b]pyridine derivatives allows for nuanced comparisons. Below is a detailed analysis of key analogs:
Structural Modifications and Substituent Effects
Physicochemical Properties
- Melting Points: The trifluoromethyl derivative lacks reported melting points, but fluorinated analogs (e.g., Example 64 in ) exhibit high melting points (e.g., 303–306°C for a fluorinated chromenone-pyrazolo-pyrimidine hybrid), suggesting strong crystalline packing . Non-fluorinated analogs like 3,4,6-trimethyl-1-phenyl-pyrazolo[3,4-b]pyridine form colorless crystals with dihedral angles of 9.33° between aromatic rings, influencing solubility .
- Chromenone-fused derivatives () require multi-step protocols with lower yields (20–30%) due to complex coupling reactions .
Commercial and Research Status
- Brominated analogs (e.g., 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, ) remain available for pharmaceutical research, highlighting the scaffold’s versatility in Suzuki-Miyaura couplings .
Biological Activity
Overview
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological interactions, making it a valuable candidate in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl substituent at the 4-position. This unique structure contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F₃N₃O |
| Molecular Weight | 195.12 g/mol |
| Melting Point | 147.0 - 151.0 °C |
| Purity | >98.0% (GC) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell growth and differentiation. This inhibition can lead to reduced tumor proliferation in cancer models.
- Interaction with Biological Macromolecules : It has been shown to interact with DNA and RNA, potentially affecting gene expression and cellular functions .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines:
Anticancer Activity
A study reported the cytotoxic effects of derivatives of this compound against several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF7 | 0.59 ± 0.00 | >25 |
| HL60 | 1.05 ± 0.64 | >10 |
| K562 | 0.95 ± 0.40 | >10 |
| Vero (normal cells) | >25 | N/A |
The presence of the trifluoromethyl group is particularly noted for enhancing metabolic stability and reducing toxicity in normal cells while maintaining efficacy against tumor cells .
Other Biological Activities
In addition to anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects in vitro.
Case Studies
Several studies have explored the biological implications and therapeutic potential of this compound:
- Antiproliferative Activity Study : A recent study synthesized new derivatives based on the pyrazolo[3,4-b]pyridine scaffold and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the structure significantly affected the antiproliferative activity .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its derivatives?
The synthesis typically involves cyclocondensation of substituted pyridine or pyrazole precursors with trifluoromethyl-containing reagents. For example, a three-step protocol includes:
Condensation : Reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours to form a pyrazolo[3,4-b]pyridine intermediate .
Protection : Using Boc₂O (di-tert-butyl dicarbonate) and DMAP in DMF to protect the pyrazole nitrogen, achieving 88% yield .
Functionalization : Coupling with aryl amines via Buchwald-Hartwig amination (e.g., Pd₂(dba)₃/XPhos catalyst, 100°C, 12 hours) followed by deprotection with TFA .
Key considerations : Optimizing reaction time, temperature, and catalyst loading to minimize side products like regioisomers.
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group appears as a singlet in F NMR, while pyridinone protons show downfield shifts due to electron-withdrawing effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 466.2 for a derivative in PET imaging studies) .
- X-ray crystallography : Resolves π-π stacking interactions in the solid state, critical for understanding packing efficiency in drug formulations .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?
Regioselectivity arises during cyclization due to competing nucleophilic sites. Strategies include:
- Directed metalation : Using Pd catalysts with chelating ligands (e.g., XPhos) to control coupling positions .
- Protection/deprotection : Temporarily blocking reactive nitrogen atoms with Boc groups to direct functionalization .
- Computational guidance : DFT calculations predict favorable transition states for regioselective pathways .
Q. What methodologies are used to evaluate the biological activity of derivatives?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like dihydroorotate dehydrogenase (DHODH) for antimalarial activity. Derivatives with 3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl) substituents show sub-μM potency .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., hydrogen bonding with Arg265 in DHODH) .
- Pharmacokinetic profiling : Microsomal stability assays and PET imaging (e.g., F-labeled analogs) assess metabolic stability and blood-brain barrier penetration .
Q. How do researchers resolve contradictions in biological data across studies?
- Meta-analysis : Compare IC₅₀ values under standardized conditions (pH, temperature) to account for assay variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate contributing factors .
- Crystallographic validation : Overlay X-ray structures of ligand-target complexes to confirm binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
